molecular formula C6H4ClNO2 B031197 2-Chloroisonicotinic acid CAS No. 6313-54-8

2-Chloroisonicotinic acid

Cat. No. B031197
CAS RN: 6313-54-8
M. Wt: 157.55 g/mol
InChI Key: QXCOHSRHFCHCHN-UHFFFAOYSA-N
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Patent
US07732456B2

Procedure details

Borane-dimethyl sulfide complex (14.30 mL, 14.30 mmols) was added to tetrahydrofuran solution of 2-chloroisonicotinic acid (17.56 g, 11.5 mmols) under cooling with ice, and stirred at room temperature for 2.5 days, followed by further an hour's stirring at 50° C. Cooling the reaction liquid to room temperature, ethyl acetate was added, followed by washing with saturated aqueous ammonium chloride solution and saturated brine and drying over anhydrous sodium sulfate. Concentrating the solvent under reduced pressure, the tide compound (15.0 g, 93%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
O1CCCC1.[Cl:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=1)[C:10](O)=[O:11]>C(OCC)(=O)C>[Cl:6][C:7]1[CH:8]=[C:9]([CH2:10][OH:11])[CH:13]=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
17.56 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
WAIT
Type
WAIT
Details
followed by further an hour
STIRRING
Type
STIRRING
Details
's stirring at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid to room temperature
WASH
Type
WASH
Details
by washing with saturated aqueous ammonium chloride solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 908.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.